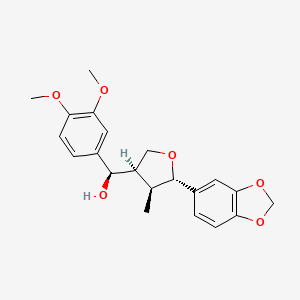
Magnostellin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnostellin C, also known as this compound, is a useful research compound. Its molecular formula is C21H24O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the anticancer effects of Magnostellin C, particularly against various cancer cell lines. Its efficacy is attributed to several mechanisms:
- Inhibition of Cell Proliferation : this compound has shown significant antiproliferative effects on acute myeloid leukemia (AML) cells. At concentrations as low as 2.5 µM, it can reduce cell proliferation by up to 84% .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through dose-dependent mechanisms. Research indicates that it can modulate signaling pathways involved in carcinogenesis, thereby enhancing its potential as a chemotherapeutic agent .
Case Study: Acute Myeloid Leukemia (AML)
In a study investigating the effects of various flavonoids and lignans on AML cell lines, this compound was identified as a promising candidate for further drug development due to its potent FLT3 inhibitory activity. FLT3 is a receptor tyrosine kinase often mutated in AML, making it a critical target for therapy .
| Compound | Cell Line | Inhibition (%) at 2.5 µM |
|---|---|---|
| This compound | Molm-13 (AML) | 84% |
| Cirsimaritin | Molm-13 (AML) | 72% |
| Xanthomicrol | Molm-13 (AML) | 93% |
Antibacterial Properties
Beyond its anticancer applications, this compound exhibits antibacterial properties. It has been noted for its activity against specific bacterial strains, including Streptococcus mutans, which is associated with dental caries. This suggests that this compound could be explored as a natural antibacterial agent in oral health products .
Drug Development Potential
The structural features of this compound make it an attractive candidate for drug development:
- Lead Compound for Optimization : Its unique methoxy group structure provides a basis for further chemical modifications aimed at enhancing its bioactivity and selectivity against cancer cells .
- Natural Product Chemistry : As part of the broader category of lignans derived from Magnolia species, this compound represents a class of compounds that are increasingly recognized for their therapeutic potential in modern medicine .
Propiedades
Número CAS |
101205-03-2 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(R)-[(3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-4-methyloxolan-3-yl]-(3,4-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C21H24O6/c1-12-15(20(22)13-4-6-16(23-2)18(8-13)24-3)10-25-21(12)14-5-7-17-19(9-14)27-11-26-17/h4-9,12,15,20-22H,10-11H2,1-3H3/t12-,15-,20-,21-/m0/s1 |
Clave InChI |
IFIWTPAIQQQGOD-WAQNEXLBSA-N |
SMILES |
CC1C(COC1C2=CC3=C(C=C2)OCO3)C(C4=CC(=C(C=C4)OC)OC)O |
SMILES isomérico |
C[C@H]1[C@H](CO[C@@H]1C2=CC3=C(C=C2)OCO3)[C@H](C4=CC(=C(C=C4)OC)OC)O |
SMILES canónico |
CC1C(COC1C2=CC3=C(C=C2)OCO3)C(C4=CC(=C(C=C4)OC)OC)O |
Sinónimos |
magnostellin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















